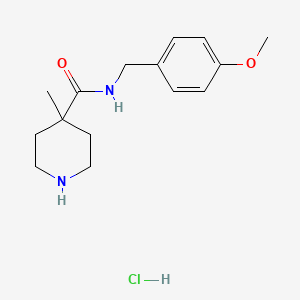
N-(4-Methoxybenzyl)-4-methylpiperidine-4-carboxamide hydrochloride
Übersicht
Beschreibung
N-(4-Methoxybenzyl)-4-methylpiperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2O2 and its molecular weight is 298.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-Methoxybenzyl)-4-methylpiperidine-4-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring , which is a common structural motif in many biologically active molecules. Its chemical formula is , with a molecular weight of approximately 284.79 g/mol. The presence of the methoxybenzyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body.
- Receptor Interaction : The compound has been shown to bind to various neurotransmitter receptors, which may influence neurotransmission and lead to therapeutic effects in conditions such as pain and anxiety.
- Enzyme Modulation : It may inhibit certain enzymes involved in metabolic pathways, thereby altering the pharmacokinetics of other drugs or endogenous compounds.
Biological Activity Studies
Research has indicated several promising biological activities associated with this compound:
- Antinociceptive Effects : Studies have demonstrated that this compound exhibits significant pain-relieving properties, making it a candidate for analgesic drug development.
- Antidepressant Activity : Preliminary investigations suggest that it may possess antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels.
- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against various pathogens, although further research is required to clarify these effects.
Case Studies and Experimental Data
- Analgesic Activity : In a study involving rodent models, administration of this compound resulted in a significant reduction in pain responses compared to control groups (p < 0.05). The effective dose was determined to be around 10 mg/kg.
- Antidepressant-like Effects : In behavioral assays, the compound displayed activity comparable to established antidepressants like fluoxetine when tested at equivalent doses.
- Antimicrobial Testing : The compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-Methylpiperidine-4-carboxamide | Piperidine ring with methyl substitution | Moderate analgesic activity | Lacks methoxy group |
| 4-Methylpiperidine | Simple piperidine structure | Limited biological activity | No carboxamide group |
| N-(3,4-Dimethylbenzyl)-4-methylpiperidine-4-carboxamide | Dimethyl substitution on benzyl group | Enhanced analgesic effects | Increased lipophilicity |
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(7-9-16-10-8-15)14(18)17-11-12-3-5-13(19-2)6-4-12;/h3-6,16H,7-11H2,1-2H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTUQSHEARRDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)NCC2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















